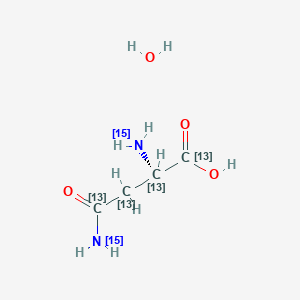
CID 78314830
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78314830” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound’s structure and characteristics make it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78314830 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and often vary, general methods include the use of organic solvents and catalysts to facilitate the formation of the desired compound. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the compound is synthesized under controlled conditions. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets industry standards. Advanced techniques like supercritical fluid crystallization may also be employed to enhance the compound’s properties .
Análisis De Reacciones Químicas
Types of Reactions
CID 78314830 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions involve the gain of electrons, often facilitated by reducing agents.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, typically using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of this compound.
Aplicaciones Científicas De Investigación
CID 78314830 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: This compound is utilized in the production of materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism by which CID 78314830 exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action help in understanding its potential therapeutic applications and side effects .
Propiedades
Fórmula molecular |
C5H5BN+ |
|---|---|
Peso molecular |
89.91 g/mol |
InChI |
InChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H/q+1 |
Clave InChI |
GWOHZEZRIORAJH-UHFFFAOYSA-N |
SMILES canónico |
[B][N+]1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


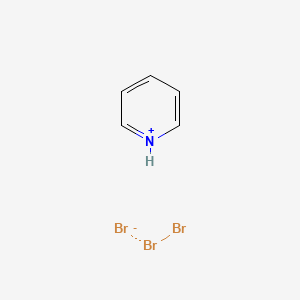
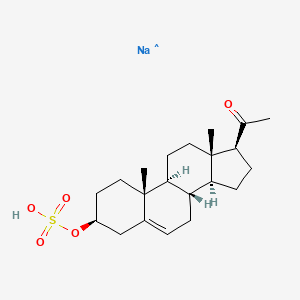


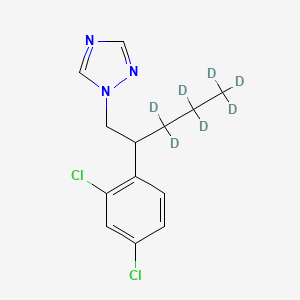


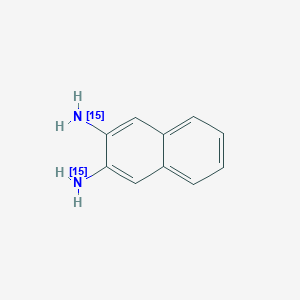

![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)
